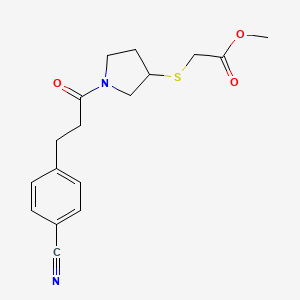

Methyl 2-((1-(3-(4-cyanophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate

Description

Methyl 2-((1-(3-(4-cyanophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate is a synthetic organic compound featuring a pyrrolidine core substituted with a thioacetate ester and a 4-cyanophenyl-propanoyl moiety. This structure combines a heterocyclic amine, a sulfur-containing linker, and an aromatic nitrile group, making it a candidate for diverse applications in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and acylations, to achieve precise functionalization .

Properties

IUPAC Name |

methyl 2-[1-[3-(4-cyanophenyl)propanoyl]pyrrolidin-3-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-22-17(21)12-23-15-8-9-19(11-15)16(20)7-6-13-2-4-14(10-18)5-3-13/h2-5,15H,6-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCNZOADFKALTSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1CCN(C1)C(=O)CCC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Core Structural Variations

The compound’s structural analogs differ in substituents on the phenyl ring, heterocyclic core, or linker groups. Key examples include:

Key Observations :

Physicochemical Properties

Comparative data on solubility, logP, and stability:

Analysis :

Pharmacokinetic and Pharmacodynamic Profiles

- Metabolic Stability : The pyrrolidine-thioacetate backbone in the target compound is resistant to esterase-mediated hydrolysis compared to ethyl esters (), prolonging half-life .

- CYP450 Interactions : The nitrile group in the target compound may act as a cytochrome P450 inhibitor, unlike alkoxy-phenyl analogs (), which show negligible inhibition .

Q & A

Q. What are the critical synthetic steps for preparing Methyl 2-((1-(3-(4-cyanophenyl)propanoyl)pyrrolidin-3-yl)thio)acetate?

The synthesis typically involves:

Pyrrolidine functionalization : Introducing the 3-(4-cyanophenyl)propanoyl group via nucleophilic acyl substitution, often using coupling agents like EDCI or DCC in anhydrous dichloromethane (DCM) .

Thioether formation : Reacting the functionalized pyrrolidine with methyl 2-mercaptoacetate under basic conditions (e.g., NaH or K₂CO₃ in acetonitrile) .

Esterification : Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and purity, with distinct signals for the pyrrolidine ring (δ 2.5–3.5 ppm) and ester group (δ 3.7 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 375.12) .

- X-ray Crystallography : Resolves stereochemistry of the pyrrolidine-thioacetate moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield and purity?

-

Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve thioether formation kinetics compared to DCM, but may require inert atmospheres to prevent oxidation .

-

Temperature control : Maintaining 0–5°C during acyl substitution minimizes side reactions (e.g., racemization) .

-

Catalyst screening : Testing Lewis acids like ZnCl₂ or Bi(OTf)₃ for thioether coupling efficiency .

-

Yield data example :

Solvent Catalyst Yield (%) Purity (%) Acetonitrile None 62 95 DCM ZnCl₂ 78 98

Q. How do structural modifications influence biological activity?

Comparative studies of analogs reveal:

| Compound Modification | Bioactivity Change | Mechanism Insight |

|---|---|---|

| Replacement of 4-cyanophenyl with 4-chlorophenyl | Increased lipophilicity (logP +0.5), enhanced membrane permeability | Hydrophobic interactions in enzyme binding pockets |

| Substitution of pyrrolidine with piperidine | Reduced metabolic stability (t₁/₂ from 4.2 h to 1.8 h) | Altered cytochrome P450 affinity |

| Thioether to ether substitution | Loss of enzyme inhibition (IC₅₀ from 12 µM to >100 µM) | Disrupted sulfur-mediated H-bonding |

Q. What methodologies resolve contradictions in enzyme inhibition data?

- Orthogonal assays : Combine fluorescence polarization (binding affinity) with enzymatic activity assays (e.g., NADH depletion for oxidoreductases) to distinguish false positives .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) to confirm direct target engagement .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to validate binding specificity .

- Statistical analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ) with activity trends .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

- pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C, monitoring degradation via HPLC at 0, 24, and 48 hours .

- Metabolic stability assay : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .

Q. What strategies mitigate solubility challenges in in vitro assays?

- Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without disrupting enzyme activity .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve aqueous dispersion (e.g., 85% solubility increase at 0.1 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.